N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that features an indole moiety, a piperidine ring, and an oxalamide linkage
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide array of biological activities, making indole derivatives of wide interest due to their diverse biological and clinical applications .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Result of Action
Given the diverse biological activities of indole derivatives, it’s likely that this compound could have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Formation of the Oxalamide Linkage: The final step involves coupling the indole-ethyl derivative with the piperidine derivative using oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest for developing new treatments.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)urea: Contains a urea linkage, offering different chemical and biological properties.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)carbamate: Features a carbamate linkage, which may affect its reactivity and stability.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The oxalamide linkage, in particular, provides a balance of stability and reactivity that is advantageous for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-21-10-3-4-13-27(21)18-7-5-6-17(14-18)26-23(30)22(29)24-12-11-16-15-25-20-9-2-1-8-19(16)20/h1-2,5-9,14-15,25H,3-4,10-13H2,(H,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYAZXGWLRBBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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